![molecular formula C14H21N7O2 B12243137 2-ethoxy-1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B12243137.png)
2-ethoxy-1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
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Overview
Description
2-ethoxy-1-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a triazolopyrimidine core, which is known for its diverse biological activities. The presence of the piperazine ring further enhances its pharmacological potential, making it a compound of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-1-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one typically involves multiple steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 3-ethyl-1H-[1,2,3]triazole and a suitable pyrimidine derivative. This step often requires the use of a strong acid or base as a catalyst and may be conducted under reflux conditions.
Piperazine Ring Introduction: The piperazine ring is introduced via a nucleophilic substitution reaction. The triazolopyrimidine intermediate is reacted with piperazine in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Ethoxy Group Addition: The final step involves the introduction of the ethoxy group. This can be achieved through an alkylation reaction using ethyl bromide or ethyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and ethoxy groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the triazolopyrimidine core, potentially converting it to a dihydro derivative. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents. Halogenated compounds and alkylating agents are commonly used reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of alkyl or aryl groups on the piperazine ring.
Scientific Research Applications
Pharmacological Applications
The compound exhibits a range of pharmacological activities, primarily due to the triazole and piperazine components. Research indicates that derivatives of triazoles often demonstrate:
- Antimicrobial Activity : Triazole derivatives have been shown to possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi. This is particularly relevant in the context of increasing antibiotic resistance .
- Anticancer Properties : Compounds with triazole rings have been investigated for their anticancer effects. They can inhibit tumor growth and induce apoptosis in various cancer cell lines . For instance, studies have demonstrated that certain triazolo-pyrimidine derivatives exhibit potent anticancer activity against human cancer cell lines .
- Anti-inflammatory Effects : The anti-inflammatory properties of piperazine derivatives are well-documented. The presence of the piperazine ring in this compound may enhance its potential as an anti-inflammatory agent .
Synthesis and Derivatives
The synthesis of 2-ethoxy-1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone can be achieved through various methods involving the reaction of appropriate precursors under controlled conditions. Notably, the synthesis often involves:
- Cyclization Reactions : The formation of the triazole ring typically involves cyclization reactions with hydrazines or azides .
- Functionalization : The ethoxy group can enhance solubility and stability, which is crucial for biological applications .
Case Studies
Several studies highlight the applications of compounds similar to this compound:
- Antimicrobial Screening : A study evaluated various triazolo-pyrimidine derivatives for their antimicrobial properties using disc diffusion methods. Compounds similar to the target compound showed promising activity against a range of pathogens .
- Anticancer Evaluation : In vitro studies involving derivatives of triazoles indicated effective inhibition of cancer cell proliferation in multiple human cancer cell lines. These findings suggest that modifications to the triazole structure can significantly enhance anticancer activity .
- Inflammation Models : In vivo models of inflammation demonstrated that piperazine-containing compounds could reduce inflammatory markers and improve clinical outcomes in animal models .
Mechanism of Action
The mechanism of action of 2-ethoxy-1-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The triazolopyrimidine core can bind to enzymes and receptors, modulating their activity. The piperazine ring enhances the compound’s ability to cross cell membranes, increasing its bioavailability. The ethoxy group may contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
1-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one: Lacks the ethoxy group, which may affect its solubility and stability.
2-ethoxy-1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one: Contains a methyl group instead of an ethyl group, potentially altering its pharmacological profile.
Uniqueness
The presence of the ethoxy group in 2-ethoxy-1-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one enhances its solubility and stability compared to similar compounds. The combination of the triazolopyrimidine core and the piperazine ring provides a unique pharmacological profile, making it a valuable compound for further research and development.
Biological Activity
The compound 2-ethoxy-1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a derivative of piperazine and triazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The structure of the compound can be described as follows:
This structure includes:
- An ethoxy group,
- A triazolo-pyrimidine moiety,
- A piperazine ring.
Biological Activity Overview
The biological activities of compounds similar to This compound generally include:
- Antimicrobial Activity : Many triazole derivatives exhibit significant antibacterial and antifungal properties. For instance, triazole compounds have been shown to inhibit various strains of bacteria and fungi effectively .
- Anticancer Properties : Some studies indicate that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the disruption of cellular signaling pathways associated with cell proliferation .
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to reduce inflammation by inhibiting pro-inflammatory cytokines .
The mechanisms through which This compound exerts its biological effects may include:
- Inhibition of Enzymatic Activity : Many triazoles act as enzyme inhibitors, affecting pathways critical for microbial survival or cancer cell proliferation.
- Receptor Modulation : The compound may interact with various receptors in the body, influencing physiological responses.
Antimicrobial Activity
In vitro studies have shown that similar triazole compounds possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The disc diffusion method has been commonly employed to assess this activity .
Anticancer Studies
Research has indicated that triazole derivatives can inhibit cancer cell lines such as breast and lung cancer cells. The IC50 values for these compounds often fall within low micromolar ranges, suggesting potent activity .
Anti-inflammatory Properties
Studies have demonstrated that certain derivatives can significantly decrease levels of inflammatory markers in animal models. This suggests potential use in treating inflammatory diseases .
Case Studies
Several case studies highlight the efficacy of triazole derivatives in clinical settings:
- Case Study 1 : A study involving a series of triazole compounds showed promising results in reducing tumor size in xenograft models of breast cancer .
- Case Study 2 : Clinical trials involving patients with chronic bacterial infections reported improved outcomes when treated with triazole-based therapies compared to standard treatments .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C14H21N7O2 |
---|---|
Molecular Weight |
319.36 g/mol |
IUPAC Name |
2-ethoxy-1-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C14H21N7O2/c1-3-21-14-12(17-18-21)13(15-10-16-14)20-7-5-19(6-8-20)11(22)9-23-4-2/h10H,3-9H2,1-2H3 |
InChI Key |
FOYOOUUILCDRBC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)COCC)N=N1 |
Origin of Product |
United States |
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